molecular formula C22H22ClN3O2 B317560 (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B317560
M. Wt: 395.9 g/mol
InChI Key: KJYQNIKVISLHAL-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups, including a chloro-methylphenyl group and a morpholinyl-benzylidene group. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method starts with the preparation of the pyrazolone core through the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions. The resulting pyrazolone intermediate is then subjected to a condensation reaction with 3-chloro-4-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the benzylidene derivative. Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction using morpholine and a suitable activating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in the presence of phosphorus oxychloride.

Major Products Formed

    Oxidation: Corresponding oxides of the pyrazolone core.

    Reduction: Reduced benzylidene derivatives.

    Substitution: New derivatives with substituted chloro group.

Scientific Research Applications

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the morpholinyl group may enhance its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

(4Z)-2-(3-chloro-4-methylphenyl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one

InChI

InChI=1S/C22H22ClN3O2/c1-15-3-6-19(14-21(15)23)26-22(27)20(16(2)24-26)13-17-4-7-18(8-5-17)25-9-11-28-12-10-25/h3-8,13-14H,9-12H2,1-2H3/b20-13-

InChI Key

KJYQNIKVISLHAL-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C(=N2)C)Cl

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=N2)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=N2)C)Cl

Origin of Product

United States

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